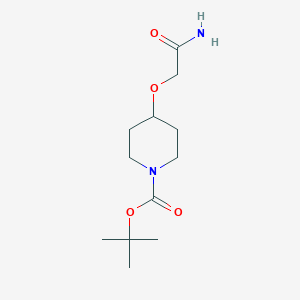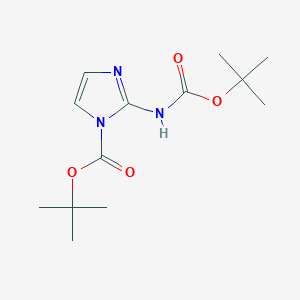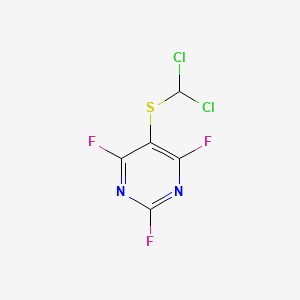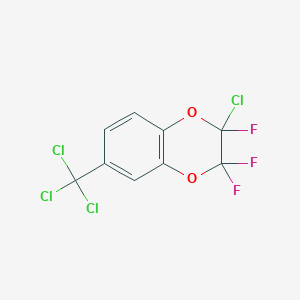
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin (CF3CDO) is a compound with a unique chemical structure that has been studied for its potential applications in scientific research. CF3CDO is a chlorinated aromatic compound with a trifluoromethyl group and a trichloromethyl group. It has been studied for its potential application in biological research, as it has been shown to have a wide range of biochemical and physiological effects.
Applications De Recherche Scientifique
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98% has been studied for its potential application in biological research. It has been used in a number of different types of experiments, including cell culture studies, enzyme inhibition assays, and drug metabolism studies. It has also been used to study the effects of environmental pollutants on living organisms. Additionally, 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98% has been used in studies of the effects of drugs on the central nervous system, as well as studies of the effects of drugs on the liver and kidney.
Mécanisme D'action
The mechanism of action of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98% is not fully understood. However, it is believed to act as an inhibitor of certain enzymes involved in the metabolism of drugs and other compounds. It is also believed to act as an inhibitor of certain proteins involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98% has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the metabolism of drugs and other compounds. It has also been shown to inhibit certain proteins involved in the regulation of cell growth and differentiation. Additionally, 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98% has been shown to have an anti-inflammatory effect and to have an effect on the immune system.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98% in laboratory experiments is its high selectivity and specificity. It is highly specific in its inhibition of certain enzymes and proteins, making it an ideal tool for studying the effects of drugs and other compounds. Additionally, 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98% is relatively stable and easy to synthesize, making it a convenient and cost-effective reagent for laboratory experiments. However, 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98% is a highly toxic compound and must be handled with extreme caution.
Orientations Futures
The potential applications of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98% in scientific research are still being explored. One potential future direction is to investigate the effects of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98% on the expression of certain genes involved in the regulation of cell growth and differentiation. Additionally, further research could be conducted to investigate the effects of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98% on the metabolism of drugs and other compounds. Additionally, further research could be conducted to explore the potential therapeutic applications of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98%. Finally, further research could be conducted to explore the effects of 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98% on the immune system and its potential use as an immunomodulator.
Méthodes De Synthèse
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98% can be synthesized using a number of different methods. The most common method is a two-step synthesis, which involves the reaction of 2-chloro-2,3,3-trifluoro-2,3-dihydro-1,4-benzodioxin (CF3BD) with trichloromethyl chloride (CF3Cl). In the first step, CF3BD is reacted with CF3Cl to form 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98%. This reaction is usually carried out in an organic solvent at a temperature of 70-80°C. In the second step, the 2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxin, 98% is then isolated and purified using silica gel column chromatography.
Propriétés
IUPAC Name |
2-chloro-2,3,3-trifluoro-6-(trichloromethyl)-1,4-benzodioxine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H3Cl4F3O2/c10-7(11,12)4-1-2-5-6(3-4)18-9(15,16)8(13,14)17-5/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXUAHBYFHCLRCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1C(Cl)(Cl)Cl)OC(C(O2)(F)Cl)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H3Cl4F3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-2,3,3-trifluoro-2,3-dihydro-6-(trichloromethyl)-1,4-benzodioxine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

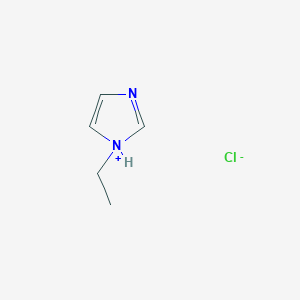
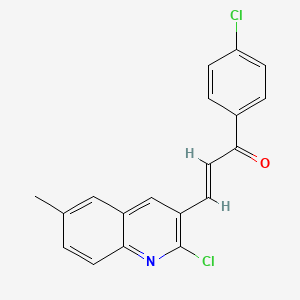
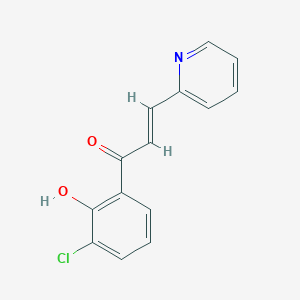
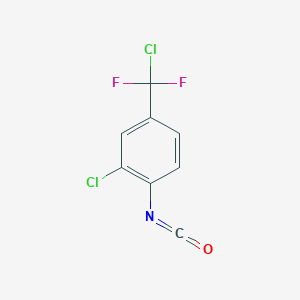
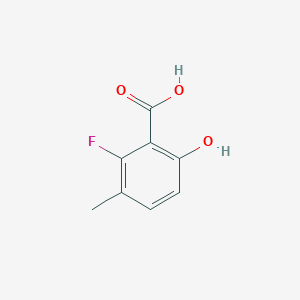

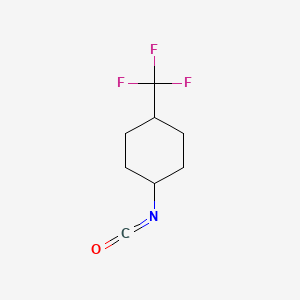
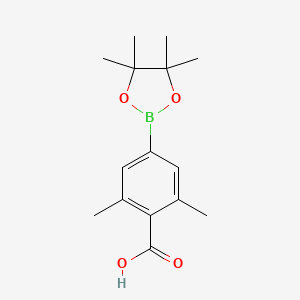
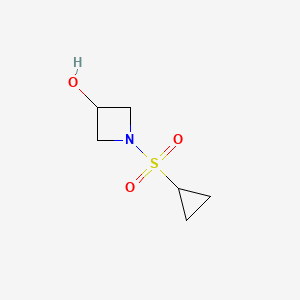
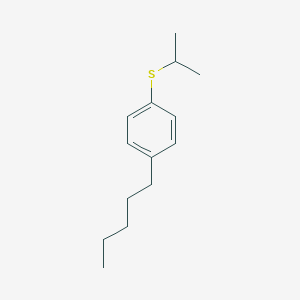
![N-(Methoxymethyl)-1,1-diphenyl-N-[(trimethylsilyl)methyl]methanamine](/img/structure/B6326070.png)
